2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol
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Overview
Description
2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethyl-5-nitropyrimidine with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones, often in the presence of an acid catalyst like hydrochloric acid.
Major Products Formed
Reduction: 2-[(Dimethylamino)methylene]amino-6-methyl-5-amino-4-pyrimidinol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Condensation: Schiff bases with varying substituents.
Scientific Research Applications
2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethyl-5-nitropyrimidine: A precursor in the synthesis of 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol.
2-[(Dimethylamino)methylene]amino-4,6-dimethyl-5-nitropyrimidine: A structural isomer with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a dimethylamino group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
CAS No. |
151587-54-1 |
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Molecular Formula |
C8H11N5O3 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(4-methyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)methanimidamide |
InChI |
InChI=1S/C8H11N5O3/c1-5-6(13(15)16)7(14)11-8(10-5)9-4-12(2)3/h4H,1-3H3,(H,10,11,14) |
InChI Key |
JHNLMNSDAFLKIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC(=N1)N=CN(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N=CN(C)C)[N+](=O)[O-] |
Synonyms |
N’-(1,4-Dihydro-6-methyl-5-nitro-4-oxo-2-pyrimidinyl)-N,N-dimethyl-methanimidamide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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